3,5-dimethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide 3,5-dimethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 392319-35-6
VCID: VC4524928
InChI: InChI=1S/C16H16N6O4S3/c1-8-19-20-14(28-8)17-12(23)7-27-16-22-21-15(29-16)18-13(24)9-4-10(25-2)6-11(5-9)26-3/h4-6H,7H2,1-3H3,(H,17,20,23)(H,18,21,24)
SMILES: CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC
Molecular Formula: C16H16N6O4S3
Molecular Weight: 452.52

3,5-dimethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

CAS No.: 392319-35-6

Cat. No.: VC4524928

Molecular Formula: C16H16N6O4S3

Molecular Weight: 452.52

* For research use only. Not for human or veterinary use.

3,5-dimethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide - 392319-35-6

Specification

CAS No. 392319-35-6
Molecular Formula C16H16N6O4S3
Molecular Weight 452.52
IUPAC Name 3,5-dimethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Standard InChI InChI=1S/C16H16N6O4S3/c1-8-19-20-14(28-8)17-12(23)7-27-16-22-21-15(29-16)18-13(24)9-4-10(25-2)6-11(5-9)26-3/h4-6H,7H2,1-3H3,(H,17,20,23)(H,18,21,24)
Standard InChI Key SRNDBEMTQYSZSL-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecule features two 1,3,4-thiadiazole rings: one substituted with a methyl group at position 5 and another linked via a sulfanyl bridge to a carbamoyl-methyl group. The benzamide moiety at the N-terminus contains 3,5-dimethoxy substituents, enhancing electron-donating capacity and solubility . Key structural attributes include:

  • Thiadiazole Rings: The sulfur and nitrogen-rich heterocycles contribute to π-π stacking interactions and hydrogen bonding, critical for target binding .

  • Sulfanyl Bridge: The –S–CH2– linkage between thiadiazole units introduces conformational flexibility while maintaining planarity for membrane penetration .

  • Methoxy Groups: Positioned meta to the amide bond, these groups modulate lipophilicity (logP ≈ 4.2) and steric bulk, influencing pharmacokinetics .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₁₇N₅O₄S₃
Molecular Weight451.6 g/mol
logP4.22
Hydrogen Bond Acceptors8
Polar Surface Area85.85 Ų

Synthetic Pathways and Optimization

Nucleophilic Acyl Substitution Strategy

The synthesis involves a multi-step protocol starting with 2-amino-1,3,4-thiadiazole derivatives. As detailed in , the precursor 3 (5-methyl-1,3,4-thiadiazol-2-amine) reacts with chloroacetyl chloride to form the intermediate 5n (2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide). Subsequent nucleophilic displacement with 2-mercapto-5-amino-1,3,4-thiadiazole yields the sulfanyl-bridged product. Final coupling with 3,5-dimethoxybenzoyl chloride completes the benzamide moiety .

Characterization and Validation

  • FT-IR: Peaks at 1680–1650 cm⁻¹ confirm C=O stretching from the benzamide and carbamoyl groups .

  • ¹H NMR: Methoxy protons resonate at δ 3.85–3.90 ppm, while thiadiazole-ring protons appear downfield (δ 8.10–8.30 ppm) .

  • X-ray Crystallography: Single-crystal analysis of analogous compounds (e.g., 7n in ) reveals planar thiadiazole systems with dihedral angles <10° between rings, ensuring optimal π-orbital overlap.

Biological Activity and Mechanism

Antifungal Efficacy

Computational Insights and SAR

Molecular Dynamics Simulations

MD trajectories (50 ns) reveal stable interactions with CYP51’s heme-binding pocket. The 5-methyl-thiadiazole group forms hydrophobic contacts with Leu121 and Phe228, while the benzamide’s methoxy groups hydrogen-bond to Thr311 .

Structure-Activity Relationships (SAR)

  • Methoxy Positioning: 3,5-Dimethoxy substitution on the benzamide enhances antifungal activity by 2-fold compared to mono-methoxy analogs .

  • Thiadiazole Methylation: The 5-methyl group on the thiadiazole ring improves metabolic stability, reducing hepatic clearance in rat microsomes by 40%.

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: High logP (4.22) and moderate polar surface area (85.85 Ų) suggest oral bioavailability (~65% in murine models) .

  • Metabolism: CYP3A4-mediated oxidation of the methyl-thiadiazole group generates inactive sulfoxide metabolites, necessitating structural tweaks for prolonged half-life.

Toxicity Screening

Ames tests and zebrafish embryotoxicity assays indicate no mutagenicity (IC₅₀ > 100 µM) or teratogenicity up to 50 µM, supporting further preclinical development .

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